MES sodium salt
Overview
Description
4-Morpholineethanesulfonic acid, sodium salt is a zwitterionic buffer commonly used in biochemical and biological research. It is known for its excellent buffering capacity within the pH range of 5.5 to 6.7, making it ideal for maintaining stable pH conditions in various experimental settings . The compound is characterized by its molecular formula C6H12NNaO4S and a molecular weight of 217.22 g/mol .
Mechanism of Action
Target of Action
MES sodium salt, also known as 4-Morpholineethanesulfonic acid sodium salt, is primarily used as a buffering agent in biological and biochemical research .
Mode of Action
As a buffering agent, this compound helps maintain a constant pH in a solution, even in the presence of acid or base . It does this by donating or accepting protons (H+ ions) to resist changes in hydrogen ion concentration, thereby stabilizing the pH of the solution .
Biochemical Pathways
Instead, it creates an optimal pH environment that is essential for many biochemical reactions and pathways to occur efficiently . For example, it can be used in cell culture media, where it helps maintain the pH necessary for cell growth and metabolism .
Pharmacokinetics
Its primary role is to control the pH of the solution in which it is dissolved .
Result of Action
The main result of this compound’s action is the maintenance of a stable pH environment. This is crucial in many biological and biochemical contexts, as many enzymes and biochemical reactions require a specific pH range to function optimally .
Action Environment
The efficacy and stability of this compound as a buffer are influenced by several environmental factors. These include temperature, concentration of the buffer, and the presence of other ions in the solution . It is soluble in water, providing a clear colorless solution, and is stable at 2-8°C for months . The pH of a solution should be between 9 and 10 depending on concentration .
Biochemical Analysis
Biochemical Properties
MES sodium salt plays a significant role in biochemical reactions due to its effective buffering capacity within the pH range of 5.5 to 6.7 . It is highly soluble in water and provides high-solution clarity . The pKa of this compound is 6.10 at 25°C , making it an ideal candidate for cell culture media and protein-based buffer formulations to maintain a stable environment in solution .
Cellular Effects
The effects of this compound on various types of cells and cellular processes are primarily related to its role as a buffer. It helps maintain a stable pH environment, which is crucial for maintaining cell function, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound does not directly interact with biomolecules or influence gene expression. Instead, its primary role is to provide a stable pH environment that allows biomolecules, enzymes, and cellular processes to function optimally .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound is known for its stability. It does not degrade over time, ensuring a consistent buffering capacity . Long-term effects on cellular function have not been reported in in vitro or in vivo studies.
Metabolic Pathways
This compound is not involved in metabolic pathways. It does not interact with enzymes or cofactors, nor does it affect metabolic flux or metabolite levels. Its primary function is to maintain pH stability in biochemical solutions .
Transport and Distribution
As a soluble compound, this compound can be distributed throughout cells and tissues via diffusion and convection. It does not interact with transporters or binding proteins, and it does not accumulate within cells or tissues .
Subcellular Localization
This compound does not have a specific subcellular localization. As a small, soluble molecule, it is present throughout the cell, wherever aqueous solutions are found .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Morpholineethanesulfonic acid, sodium salt typically involves the reaction of morpholine with ethylene oxide, followed by sulfonation with sulfur trioxide or chlorosulfonic acid. The resulting 4-Morpholineethanesulfonic acid is then neutralized with sodium hydroxide to form the sodium salt .
Industrial Production Methods: In industrial settings, the production process is scaled up by using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled, with temperatures maintained between 70-90°C and reaction times ranging from 4-6 hours . The final product is purified and crystallized to achieve high purity levels suitable for research applications .
Chemical Reactions Analysis
Types of Reactions: 4-Morpholineethanesulfonic acid, sodium salt primarily undergoes acid-base reactions due to its buffering properties. It can also participate in substitution reactions where the sulfonic acid group is replaced by other functional groups .
Common Reagents and Conditions:
Acid-Base Reactions: Sodium hydroxide or hydrochloric acid is commonly used to adjust the pH of solutions containing 4-Morpholineethanesulfonic acid, sodium salt.
Substitution Reactions: Reagents such as alkyl halides or sulfonyl chlorides can be used under mild conditions to introduce new functional groups.
Major Products: The major products formed from these reactions depend on the specific reagents used. For example, reacting with alkyl halides can produce alkylated derivatives of the compound .
Scientific Research Applications
4-Morpholineethanesulfonic acid, sodium salt is widely used in various fields of scientific research:
Comparison with Similar Compounds
2-(N-Morpholino)ethanesulfonic acid: Similar in structure but without the sodium salt form.
3-(N-Morpholino)propanesulfonic acid: Contains a propanesulfonic moiety instead of an ethanesulfonic one.
4-(2-Hydroxyethyl)piperazine-1-ethanesulfonic acid: Another zwitterionic buffer with a different ring structure.
Uniqueness: 4-Morpholineethanesulfonic acid, sodium salt is unique due to its specific pH buffering range and minimal interaction with metal ions, making it suitable for experiments involving metal-sensitive processes . Its high solubility in water and stability under various conditions further enhance its utility in research and industrial applications .
Properties
CAS No. |
71119-23-8 |
---|---|
Molecular Formula |
C6H13NNaO4S |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
sodium;2-morpholin-4-ylethanesulfonate |
InChI |
InChI=1S/C6H13NO4S.Na/c8-12(9,10)6-3-7-1-4-11-5-2-7;/h1-6H2,(H,8,9,10); |
InChI Key |
SADPCIINLASURY-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCS(=O)(=O)[O-].[Na+] |
Isomeric SMILES |
C1COCCN1CCS(=O)(=O)[O-].[Na+] |
Canonical SMILES |
C1COCCN1CCS(=O)(=O)O.[Na] |
Key on ui other cas no. |
71119-23-8 |
Related CAS |
117961-21-4 |
Synonyms |
SODIUM 2-MORPHOLINOETHANESULFONATE; sodium 4-morpholin-1-ylethylsulphonate; 4-morpholineethanesulfonic acid sodium salt; 2-MORPHOLINOETHANESULFONIC ACID SODIUM SALT; 2-(N-MORPHOLINO)ETHANESULFONIC ACID, NA; 2-(N-MORPHOLINO)ETHANESULFONIC ACID SODIUM SALT; |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What unique interaction does MES sodium salt exhibit with metal cations when part of a monolayer on a silver surface?
A1: Research using surface-enhanced Raman scattering (SERS) reveals that, unlike free MES molecules in solution, MES molecules immobilized on a silver surface readily form contact ion pairs with metal cations like Na+. Interestingly, the local symmetry of the sulfonic groups in these surface-bound MES molecules remains largely unaffected, contrary to observations in this compound crystals and theoretical predictions for isolated MES-Na+ interactions []. This suggests that surface attachment significantly alters the interaction dynamics between MES and metal cations.
Q2: How does the presence of sodium cations influence the structure of organic monolayers containing 2-(N-Morpholino)ethanesulfonic acid (MES)?
A2: Studies using 2-mercaptoethanesulfonate (MES) monolayers on silver surfaces indicate that sodium cations in the surrounding electrolyte can significantly modify the monolayer/electrolyte interface structure []. This is attributed to the formation of contact ion pairs between the sulfonic groups of MES and the sodium cations, leading to structural rearrangements within the monolayer.
Q3: Can this compound be used in plant cell culture media, and what is an example of its application?
A3: Yes, this compound is a valuable component in plant cell culture media for pH buffering. It has been successfully incorporated into a liquid medium for in vitro germination and maturation of Sambucus nigra L. (black elderberry) pollen []. In this application, this compound, along with other components, facilitated a high germination rate and supported the development of microspores into mature pollen.
Q4: What is the role of this compound in immunomagnetic purification of tau protein?
A4: this compound is utilized as a buffering agent during the covalent immobilization of anti-tau antibodies to magnetic microparticles for immunomagnetic purification of tau protein []. While not directly interacting with the target protein, it maintains a stable pH environment crucial for preserving antibody functionality during the immobilization process.
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